![molecular formula C17H19F3N2O3S2 B2367946 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034547-20-9](/img/structure/B2367946.png)
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as Furan-2-ylmethylthio Morfolinoethyl Sulfonamide (FMSE) is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Researchers have developed a novel synthesis method for diversely substituted 2-(furan-3-yl)acetates using palladium-catalyzed one-pot multi-component reactions . These compounds are obtained through a cascade process that involves carbonylation of aryl iodides, alcohoxyl carbonylation of the in situ formed allyl palladium complex, and intramolecular condensation of the α-hydroxyl enone intermediate. Notably, these 2-(furan-3-yl)acetates serve as ready intermediates for constructing biologically significant naphtho[1,2-b]furan-5-ol scaffolds.
- Furan itself, the simplest member of the furan family, is an organic compound with a heterocyclic aromatic structure composed of one oxygen atom and four carbon atoms. It is a colorless, volatile liquid that boils at 31.36°C. Furan derivatives, including our compound of interest, play essential roles in various chemical reactions and polymerization processes .
- Furan-3-boronic acid, a related compound, has been utilized in the preparation of chitosan uricase (UOx)-poly(furan-3-boronic acid) (PFBA)-Pd nanoparticles (PdNPs)/plated Pd (Pd plate)/multiwalled carbon nanotubes (MWCNTs)/Au electrodes. These materials are used for fabricating amperometric biosensors and biofuel cells for detecting uric acid .
Cascade Carbonylations for 2-(Furan-3-yl)acetates
Furan Chemistry and Polymerization
Biosensors and Biofuel Cells
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S2/c18-17(19,20)14-1-3-15(4-2-14)27(23,24)21-11-16(13-5-8-25-12-13)22-6-9-26-10-7-22/h1-5,8,12,16,21H,6-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPHAHATHUGEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide |
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